Product packaging for 1-Methoxyisoquinolin-3-amine(Cat. No.:CAS No. 80900-33-0)

1-Methoxyisoquinolin-3-amine

Cat. No.: B1611324
CAS No.: 80900-33-0
M. Wt: 174.2 g/mol
InChI Key: OUOBWPTYRNVBLQ-UHFFFAOYSA-N
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Description

Significance of Isoquinoline (B145761) Derivatives in Chemical Biology and Drug Discovery

Isoquinoline and its derivatives are a structurally diverse class of compounds that have garnered significant attention from researchers due to their wide array of pharmacological activities. nih.govsemanticscholar.orgwisdomlib.org These compounds are integral to many clinically used drugs and preclinical candidates for treating a broad spectrum of diseases. nih.govresearchgate.net

The therapeutic potential of isoquinoline derivatives is extensive, with demonstrated efficacy in several key areas:

Anticancer Agents : Many isoquinoline derivatives are investigated as novel anticancer agents. researchgate.net They can induce apoptosis, inhibit tubulin polymerization, cause DNA fragmentation, and interrupt cell migration and the cell cycle. researchgate.net

Antimicrobial and Antiviral Activity : The isoquinoline nucleus is a component of various compounds showing antibacterial, antifungal, and antiviral properties. semanticscholar.orgwisdomlib.orgresearchgate.net For instance, certain isoquinoline alkaloids have been explored for their activity against viruses like HIV, HSV, and SARS-CoV-2. mdpi.comnih.gov

Neurological and Cardiovascular Applications : Derivatives have been developed as treatments for nervous system disorders and cardiovascular diseases. nih.gov They can act as antidepressant, antipsychotic, and antihypertensive agents. researchgate.net

Anti-inflammatory and Analgesic Effects : The anti-inflammatory and pain-relieving properties of isoquinoline-based compounds are well-documented. semanticscholar.orgresearchgate.net

The versatility of the isoquinoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its biological and physicochemical properties to enhance efficacy and selectivity for specific molecular targets. semanticscholar.orgnih.gov This adaptability ensures its continued importance in the quest for new and improved therapeutic agents. amerigoscientific.com

Overview of Aminoisoquinolines as Bioactive Molecules

Within the vast family of isoquinoline derivatives, aminoisoquinolines represent a particularly important subclass. rsc.org The introduction of an amino group onto the isoquinoline framework confers unique chemical properties and often enhances biological activity, making these compounds valuable as both final bioactive molecules and as intermediates for further synthesis. rsc.orgontosight.ai

Research into aminoisoquinolines has uncovered a range of potential therapeutic applications. These compounds have been investigated for their roles as modulators of various enzymes and receptors. ontosight.ai For example, 5-Aminoisoquinolin-1-one (5-AIQ) is known as an inhibitor of PARP-1, an enzyme involved in DNA repair, and has been studied for its potential to reduce tissue injury associated with ischemia-reperfusion. medchemexpress.com

Furthermore, the amino group serves as a versatile chemical handle for constructing more complex molecular architectures. acs.orgresearchgate.net Synthetic chemists have developed numerous methods for the construction of the 3-aminoisoquinoline skeleton, highlighting its importance as a building block for other biologically active compounds. rsc.org These synthetic routes are crucial for exploring the structure-activity relationships (SAR) of new derivatives. acs.org The investigation of aminoisoquinolines as kinase inhibitors, which could lead to treatments for diseases characterized by irregular kinase activity, is an active area of research. ontosight.ai

Research Trajectory of 1-Methoxyisoquinolin-3-amine within the Isoquinoline Class

This compound is a specific derivative that has been a subject of focused chemical research. Its investigation showcases a typical trajectory for such compounds, beginning with its synthesis and characterization, followed by its use as a building block and exploration of its own biological properties.

Initial research on this compound focused on its chemical synthesis. One documented method involves the use of ethyl acetoacetate, which is subsequently isomerized using polyphosphoric acid. cymitquimica.comcymitquimica.com This foundational work provides the necessary chemical access to the molecule for further studies.

Following its synthesis, the compound has been utilized as a key intermediate in the creation of more complex heterocyclic systems. For example, it serves as a precursor in the synthesis of Benzo[c] cymitquimica.compublish.csiro.aunaphthyridinones and angular imidazo[4,5-c]isoquinoline systems. publish.csiro.aupublish.csiro.au This role as a synthetic building block is a common and critical aspect of the research trajectory for novel heterocyclic amines.

In addition to its utility in synthesis, this compound has been evaluated for its own biological effects. Studies have indicated that it possesses antiplatelet activities. cymitquimica.comcymitquimica.com Furthermore, it has been identified as an effective inhibitor of DNA synthesis in human leukemia cells and mouse fibroblasts, a finding that suggests potential antiproliferative activity. cymitquimica.comcymitquimica.com This dual role as both a synthetic tool and a bioactive compound underscores the multifaceted research interest in this particular isoquinoline derivative.

Data Tables

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 80900-33-0 chemuniverse.com
Molecular Formula C₁₀H₁₀N₂O cymitquimica.comchemuniverse.com
Molecular Weight 174.2 g/mol cymitquimica.com
pKa 4.3 cymitquimica.comcymitquimica.com
Purity 97% chemuniverse.com
Boiling Point 348.3°C at 760 mmHg chemenu.com

Selected Biological Activities of Isoquinoline Derivatives

Biological ActivityDescriptionSource(s)
Anticancer Inhibit cancer cell growth through various mechanisms like apoptosis and inhibition of tubulin polymerization. semanticscholar.orgresearchgate.net
Antimicrobial Effective against various bacterial and fungal strains. semanticscholar.orgwisdomlib.orgresearchgate.net
Antiviral Show activity against a range of viruses, including HIV and coronaviruses. mdpi.comnih.gov
Anti-inflammatory Exhibit properties that reduce inflammation. semanticscholar.orgresearchgate.net
Analgesic Possess pain-relieving effects. semanticscholar.orgresearchgate.net
Cardiovascular Used as antihypertensive agents and for treating other cardiovascular diseases. nih.govresearchgate.net
Neuroprotective Investigated for treating nervous system diseases. nih.govamerigoscientific.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B1611324 1-Methoxyisoquinolin-3-amine CAS No. 80900-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxyisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-8-5-3-2-4-7(8)6-9(11)12-10/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOBWPTYRNVBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574627
Record name 1-Methoxyisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80900-33-0
Record name 1-Methoxyisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Methoxyisoquinolin 3 Amine and Its Analogues

Strategic Approaches to the Isoquinoline (B145761) Nucleus Elaboration

The construction of the fundamental isoquinoline core is the primary step in the synthesis of 1-methoxyisoquinolin-3-amine and its derivatives. Over the years, a variety of synthetic strategies have been developed, ranging from classical cyclization reactions to modern catalyst-mediated transformations.

Classical Cyclization Reactions in Isoquinoline Synthesis

Several named reactions have become cornerstone methods for the synthesis of the isoquinoline nucleus. These classical methods typically involve the cyclization of a substituted β-phenylethylamine derivative.

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline intermediate. Subsequent dehydrogenation yields the aromatic isoquinoline ring. The reaction is typically promoted by condensing agents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The effectiveness of this reaction is enhanced by the presence of electron-donating groups on the benzene (B151609) ring.

Pictet-Spengler Reaction: This reaction facilitates the synthesis of tetrahydroisoquinolines through the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone. The resulting tetrahydroisoquinoline can then be oxidized to the corresponding isoquinoline. The reaction proceeds under mild conditions, particularly when electron-donating substituents are present on the aryl ring.

Pomeranz-Fritsch Reaction: This method involves the acid-promoted synthesis of isoquinoline from a benzaldehyde and a 2,2-dialkoxyethylamine. The reaction proceeds via the formation of a benzalaminoacetal intermediate, which then undergoes cyclization in the presence of a strong acid, such as sulfuric acid.

Reaction NameStarting MaterialsKey Reagents/ConditionsProduct
Bischler-Napieralskiβ-ArylethylamidePOCl₃, P₂O₅, Acid catalyst3,4-Dihydroisoquinoline
Pictet-Spenglerβ-Arylethylamine, Aldehyde/KetoneAcid catalystTetrahydroisoquinoline
Pomeranz-FritschBenzaldehyde, 2,2-DialkoxyethylamineStrong acid (e.g., H₂SO₄)Isoquinoline

Modern Catalyst-Mediated Transformations for Isoquinoline Construction

In recent years, modern catalytic methods have emerged, offering milder reaction conditions, broader substrate scope, and improved efficiency. These methods often utilize transition-metal catalysts to facilitate the construction of the isoquinoline scaffold.

Transition-metal-catalyzed reactions have become indispensable tools in organic synthesis. Earth-abundant 3d-transition metals like cobalt, manganese, iron, nickel, and copper are being explored as more sustainable alternatives to precious metals. These catalysts enable a variety of transformations, including C-H activation/annulation reactions, to construct the isoquinoline ring system. For instance, rhodium(III)-catalyzed C-H activation has been employed for the synthesis of highly substituted isoquinolines. These protocols often exhibit high functional group tolerance and proceed under mild conditions.

Another modern approach involves domino reactions, where a series of transformations occur in a single pot, leading to the rapid assembly of complex molecules. These reactions can be catalyzed by various metals and offer high atom and step economy.

Catalytic ApproachCatalyst TypeKey Features
C-H Activation/AnnulationRhodium, Ruthenium, Palladium, Cobalt, etc.High atom economy, mild conditions, broad substrate scope.
Domino ReactionsVarious transition metalsStep and atom economy, rapid assembly of complex structures.

Targeted Functionalization and Derivatization of the Isoquinoline Scaffold

Once the isoquinoline nucleus is formed, the next critical steps involve the regioselective introduction of the methoxy (B1213986) group at the C1 position and the amine group at the C3 position.

Regioselective Introduction of the Methoxy Group

The introduction of a methoxy group specifically at the C1 position of the isoquinoline ring can be achieved through nucleophilic aromatic substitution of a suitable precursor, such as a 1-haloisoquinoline. A common and effective method is the reaction of 1-chloroisoquinoline with sodium methoxide (B1231860). This reaction proceeds via a nucleophilic attack of the methoxide ion on the electron-deficient C1 position of the isoquinoline ring, leading to the displacement of the chloride and the formation of 1-methoxyisoquinoline.

For the synthesis of the target compound, a plausible route involves starting with 1-chloroisoquinolin-3-amine and reacting it with sodium methoxide in methanol at reflux to yield this compound.

PrecursorReagentProduct
1-ChloroisoquinolineSodium methoxide (NaOMe)1-Methoxyisoquinoline
1-Chloroisoquinolin-3-amineSodium methoxide (NaOMe)This compound

Amination Reactions for C3-Substitution

The introduction of an amino group at the C3 position of the isoquinoline ring is a key step. Several methods can be employed for this transformation.

Transition-Metal-Catalyzed Amination: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are powerful tools for the formation of C-N bonds. These reactions typically involve the palladium- or copper-catalyzed coupling of an aryl halide (e.g., 3-bromoisoquinoline) with an amine source. The Buchwald-Hartwig amination, in particular, has a broad substrate scope and functional group tolerance.

Chichibabin Reaction: The Chichibabin reaction is a classical method for the amination of nitrogen-containing heterocycles. While amination of isoquinoline typically occurs at the C1 position, C3-amination can be achieved if the C1 position is blocked. The reaction involves the treatment of the isoquinoline with sodium amide (NaNH₂) in an inert solvent.

Reaction NameKey ReagentsSubstrateProduct
Buchwald-Hartwig AminationPalladium catalyst, Ligand, Base, Amine source3-Haloisoquinoline3-Aminoisoquinoline
Ullmann CondensationCopper catalyst, Base, Amine source3-Haloisoquinoline3-Aminoisoquinoline
Chichibabin ReactionSodium amide (NaNH₂)Isoquinoline (with C1 blocked)3-Aminoisoquinoline

Green Chemistry Principles in the Synthesis of Isoquinoline Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of isoquinoline derivatives to minimize environmental impact. This involves the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions.

Green Solvents: Traditional syntheses often employ hazardous organic solvents. Greener alternatives such as water and polyethylene (B3416737) glycol (PEG) are being explored. For example, a ruthenium-catalyzed synthesis of isoquinolines has been developed using PEG-400 as a biodegradable and recyclable solvent.

Recyclable Catalysts: The development of recyclable catalytic systems is a key aspect of green chemistry. Homogeneous catalysts that can be easily separated from the reaction mixture and reused are highly desirable. The aforementioned Ru(II)/PEG-400 system allows for the reuse of the catalyst for several cycles with minimal loss of activity.

Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating. Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher product yields. This technique has been successfully applied to the synthesis of various isoquinoline derivatives, demonstrating its potential for more sustainable chemical production.

Green Chemistry PrincipleApplication in Isoquinoline SynthesisExamples
Use of Green SolventsReplacement of hazardous organic solvents.Water, Polyethylene Glycol (PEG).
Recyclable CatalystsDevelopment of catalysts that can be recovered and reused.Homogeneous Ru(II)/PEG-400 system.
Energy EfficiencyApplication of energy-saving techniques.Microwave-assisted synthesis.

Synthesis of Advanced this compound Analogues and Precursors

This section details advanced synthetic methodologies for the preparation of key analogues and precursors of this compound, which are pivotal for further chemical exploration and drug discovery efforts. The discussed compounds include a diamine precursor for heterocyclic ring formation, chiral derivatives for stereoselectivity-activity relationship studies, and N-functionalized analogues for modulating physicochemical and pharmacological properties.

Synthesis of 1-Methoxyisoquinolin-3,4-diamine

A convenient synthesis for 1-methoxyisoquinolin-3,4-diamine has been developed, providing a valuable intermediate for the construction of angular polycyclic heteroaromatics. The synthetic pathway commences from α-cyano-o-tolunitrile and proceeds through several steps to yield the target diamine.

The initial cyclization of α-cyano-o-tolunitrile with hydrogen bromide affords a bromo-substituted isoquinoline derivative. However, this route proved to be challenging due to the poor solubility of a protected intermediate during the subsequent nitration step. To overcome this, the bromo group was replaced by a methoxy group. This substitution not only improved the solubility of the intermediates but also activated the C4 position for the desired nitration reaction while sufficiently deactivating the isoquinoline nitrogen to prevent preferential nitration in the benzenoid ring.

The synthesis of 1-methoxyisoquinolin-3,4-diamine is outlined in the following table:

StepStarting MaterialReagents and ConditionsProductKey Observations
1α-Cyano-o-tolunitrileHBrBromo-isoquinoline intermediate---
2Bromo-isoquinoline intermediateNaOMe1-Methoxyisoquinoline intermediateReplacement of the bromo group with a methoxy group.
31-Methoxyisoquinoline intermediateAc₂ON-acetylated intermediateProtection of the amino group.
4N-acetylated intermediateHNO₃/Ac₂O4-Nitro-N-acetyl intermediateSuccessful nitration at the C4 position.
54-Nitro-N-acetyl intermediateBase1-Methoxy-4-nitroisoquinolin-3-amineDeacylation of the amino group.
61-Methoxy-4-nitroisoquinolin-3-amineSodium dithionite1-Methoxyisoquinolin-3,4-diamineReduction of the nitro group to an amine.

This synthetic route provides an efficient and scalable method for the preparation of 1-methoxyisoquinolin-3,4-diamine, a key building block for synthesizing novel fused imidazole compounds with potential pharmacological applications.

Stereoselective Synthesis of Chiral 1-Methoxyisoquinoline Derivatives

The introduction of chirality into the 1-methoxyisoquinoline scaffold is crucial for investigating the stereoselective interactions with biological targets. Chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines are a prominent class of compounds with a wide range of biological activities. The stereoselective synthesis of these derivatives often involves the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline precursor.

While specific examples for the stereoselective synthesis of chiral 1-methoxyisoquinoline derivatives are not extensively documented, established methods for related isoquinoline systems can be adapted. A common strategy involves the enantioselective reduction of a 1-substituted-3,4-dihydroisoquinolinium salt, which can be prepared from the corresponding 1-methoxyisoquinoline.

Several catalytic systems have proven effective for the asymmetric reduction of the C=N bond in dihydroisoquinolines, leading to the formation of a stereogenic center at the C1 position with high enantiomeric excess.

General Strategies for Stereoselective Synthesis:

Asymmetric Hydrogenation: Transition-metal catalysts, particularly those based on iridium and rhodium with chiral phosphine ligands, are widely used for the asymmetric hydrogenation of the imine bond in dihydroisoquinolines.

Chiral Hydride Reducing Agents: Chiral reducing agents, such as those derived from sodium borohydride and chiral auxiliaries like tartaric acid, can achieve enantioselective reduction of the C=N bond.

Enzymatic Catalysis: Enzymes, such as imine reductases, offer a green and highly selective alternative for the asymmetric reduction of dihydroisoquinolines.

The application of these methods to a suitable 1-methoxy-3,4-dihydroisoquinoline precursor would provide access to a variety of chiral 1-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives. The choice of catalyst and reaction conditions would be critical in achieving high yields and enantioselectivities.

MethodCatalyst/ReagentSubstrateProductKey Features
Asymmetric Hydrogenation[Ir(COD)Cl]₂ / Chiral Ligand1-Substituted-3,4-dihydroisoquinolineChiral 1-Substituted-1,2,3,4-tetrahydroisoquinolineHigh enantioselectivity, broad substrate scope.
Chiral Hydride ReductionNaBH₄ / (+) or (-) Tartaric Acid1-Substituted-3,4-dihydroisoquinolineChiral 1-Substituted-1,2,3,4-tetrahydroisoquinolineOperationally simple, readily available reagents.
Enzymatic ReductionImine Reductase1-Substituted-3,4-dihydroisoquinolineChiral 1-Substituted-1,2,3,4-tetrahydroisoquinolineHigh stereoselectivity, mild reaction conditions.

Preparation of N-Functionalized 1-Methoxyisoquinolin-3-amines

The functionalization of the 3-amino group in this compound allows for the synthesis of a diverse library of analogues with potentially modulated biological activities and physicochemical properties. The primary amino group can undergo a variety of chemical transformations, including N-alkylation and N-acylation.

N-Alkylation:

N-alkylation introduces alkyl substituents onto the nitrogen atom of the amino group. This can be achieved through nucleophilic substitution reactions with alkyl halides or reductive amination with aldehydes or ketones.

Direct Alkylation: The reaction of this compound with an alkyl halide in the presence of a base can lead to mono- and di-alkylated products. Controlling the stoichiometry of the reagents is crucial to achieve selective mono-alkylation.

Reductive Amination: A more controlled method for mono-alkylation involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride or sodium triacetoxyborohydride.

N-Acylation:

N-acylation involves the introduction of an acyl group to the amino function, forming an amide bond. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base.

The resulting N-acylated derivatives can serve as key intermediates for further functionalization or as final compounds with distinct biological profiles.

FunctionalizationReagentProduct TypeGeneral Conditions
N-Alkylation (Direct)Alkyl halide (e.g., R-Br)N-Alkyl-1-methoxyisoquinolin-3-amineBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN)
N-Alkylation (Reductive Amination)Aldehyde/Ketone (e.g., R-CHO), Reducing agent (e.g., NaBH₄, NaBH(OAc)₃)N-Alkyl-1-methoxyisoquinolin-3-amineAcid catalyst (e.g., AcOH), Solvent (e.g., MeOH, DCE)
N-AcylationAcyl chloride (e.g., R-COCl) or Acid anhydride (e.g., (RCO)₂O)N-Acyl-1-methoxyisoquinolin-3-amineBase (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF)

These N-functionalization strategies provide a versatile platform for the structural diversification of this compound, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Pharmacological Investigations and Biological Activities of 1 Methoxyisoquinolin 3 Amine Derivatives

Exploration of Therapeutic Potential of the Isoquinoline (B145761) Core

The therapeutic versatility of the isoquinoline nucleus has been well-established through decades of research. Alkaloids and synthetic derivatives containing this moiety have been developed into revolutionary drugs, including the analgesic morphine, the antibacterial agent berberine, and the antitussive codeine. nih.gov The diverse pharmacological activities stem from the scaffold's ability to interact with a multitude of biological targets.

Anticancer and Antitumor Activities

The isoquinoline scaffold is a well-recognized pharmacophore in the design of anticancer agents. mdpi.comnih.gov While direct studies on 1-methoxyisoquinolin-3-amine are limited, research on structurally similar compounds, such as 3-aminoisoquinolin-1(2H)-one derivatives, provides insight into the potential of this chemical class.

A study evaluating a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones revealed significant anticancer activity across a wide range of human cancer cell lines. nih.govnih.gov The screening, conducted by the National Cancer Institute (NCI), showed that the nature of the substituent at the 3-amino position plays a crucial role in the compound's efficacy and selectivity. nih.gov

Notably, derivatives featuring a hetarylamino substituent, such as 1,3-thiazol-2-ylamino or pyrazolylamino groups, were among the most active. The 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one derivative was identified as a particularly potent compound, demonstrating broad-spectrum activity and selectivity towards breast cancer cell lines. nih.govnuph.edu.ua The most sensitive cell lines to this compound were MDA-MB-468 (breast cancer) and MCF7 (breast cancer), with growth percentages of 10.72% and 26.62%, respectively, at a 10µM concentration. nih.gov

Compound DerivativeCancer Sub-panelMost Sensitive Cell LineGrowth Percentage (%) at 10µM
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-oneBreast CancerMDA-MB-46810.72
Breast CancerMCF726.62
3-(1,3-Dimethyl-1H-pyrazol-5-ylamino)isoquinolin-1(2H)-oneLeukemiaRPMI-822634.33
Breast CancerMDA-MB-46819.94
3-(1,3,5-Trimethyl-1H-pyrazol-4-ylamino)isoquinolin-1(2H)-oneLeukemiaRPMI-822628.68
Breast CancerMDA-MB-46815.70

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral, Antiparasitic)

Isoquinoline derivatives are known to possess a broad spectrum of antimicrobial activities. mdpi.comnih.gov The potential of this compound as a precursor for antimicrobial agents is supported by numerous studies on related structures. myskinrecipes.com

Antibacterial Activity: Research into novel isoquinoline-based compounds has yielded derivatives with potent activity against various bacterial strains, particularly Gram-positive pathogens. For instance, a series of tricyclic isoquinoline derivatives synthesized from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) were found to have antibacterial properties against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com Another study on alkynyl isoquinolines demonstrated strong bactericidal activity against a plethora of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). rsc.org

Antifungal Activity: The isoquinoline scaffold has also been explored for its antifungal potential. mdpi.com While specific data on this compound derivatives is not available, related heterocyclic compounds have shown promise.

Antiviral and Antiparasitic Activities: The isoquinoline ring is a key component in compounds exhibiting antiviral and antiparasitic effects. mdpi.com For example, methoxybenzo[h]quinoline-3-carbonitrile derivatives have been synthesized and shown to possess activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com The position of the methoxy (B1213986) group on the quinoline (B57606) ring was found to influence the antitrypanosomal activity. mdpi.com

Compound ClassActivity TypeTarget OrganismKey Findings
Tricyclic Isoquinoline DerivativesAntibacterialS. aureus, S. pneumoniaeMIC values ranging from 16 to 64 µg/mL against Gram-positive pathogens. mdpi.com
Alkynyl IsoquinolinesAntibacterialMRSA, E. faecalisPotent bactericidal activity against multidrug-resistant Gram-positive bacteria. rsc.org
Methoxybenzo[h]quinoline-3-carbonitrilesAntiparasiticTrypanosoma cruzi4-hydroxy-3-methoxy substitution pattern on the phenyl ring at position-4 enhanced activity. mdpi.com

Anti-inflammatory and Analgesic Effects

Several isoquinoline derivatives have been investigated for their anti-inflammatory and analgesic properties. mdpi.commdpi.com A synthetic analog, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, demonstrated pronounced analgesic and anti-inflammatory activity in animal models. mdpi.com In a model of acute inflammatory edema, this compound showed an anti-inflammatory effect 3.3 times greater than the standard drug diclofenac (B195802) sodium at a dose of 0.5 mg/kg. mdpi.com In pain models, it exhibited analgesic activity two times higher than metamizole (B1201355) sodium and acetylsalicylic acid. mdpi.com These findings underscore the potential of the isoquinoline scaffold in developing new non-narcotic analgesics and anti-inflammatory agents.

Central Nervous System Activities (Antidepressant, Neuroprotective)

The isoquinoline framework is a key feature of many compounds that act on the central nervous system. myskinrecipes.comnuph.edu.ua The ability of these compounds to cross biological membranes makes them suitable candidates for CNS-targeting drugs. myskinrecipes.com While direct pharmacological data on this compound in this area is lacking, studies on related tetrahydroisoquinolines (THIQs) highlight the neuroprotective potential of this class of compounds. THIQ derivatives are known to possess a wide range of biological activities, including anti-Alzheimer and anticonvulsant effects. nuph.edu.ua

Enzyme Modulation and Inhibition Studies

The isoquinoline nucleus serves as a scaffold for the design of various enzyme inhibitors. myskinrecipes.com An in silico investigation of natural isoquinoline alkaloids identified their potential as inhibitors of monoamine oxidase A (MAO-A), an enzyme implicated in tumor development. researchgate.netresearchgate.net This suggests that isoquinoline derivatives could be explored for their therapeutic potential in cancer through MAO-A inhibition. Furthermore, certain 3-substituted isoquinoline scaffolds have shown inhibitory activity against phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes. nih.gov Additionally, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were evaluated for their inhibitory activity against both monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), enzymes relevant to depression and neurodegenerative disorders.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Due to the limited specific research on this compound derivatives, a detailed structure-activity relationship (SAR) analysis is challenging. However, by examining studies on related isoquinoline compounds, general SAR trends can be inferred, which may guide the future design of novel therapeutic agents based on the this compound scaffold.

Substitution at the 3-Amino Position: As seen in the anticancer studies of 3-aminoisoquinolin-1(2H)-ones, the nature of the substituent on the amino group is critical for biological activity. The introduction of heterocyclic rings, such as thiazole (B1198619) and pyrazole, at this position significantly enhances anticancer potency. nih.govnih.gov This suggests that modifying the 3-amino group of this compound with various aryl or hetaryl moieties could be a fruitful strategy for developing potent bioactive compounds.

Influence of the Methoxy Group: In studies of quinoline derivatives, the presence and position of a methoxy group have been shown to consistently enhance antiproliferative activity against various cancer cell lines. nih.gov This is often attributed to increased electron density and improved cellular uptake. nih.gov The 1-methoxy group in the target compound could therefore be a key contributor to its potential biological activities.

Modifications to the Isoquinoline Core: Studies on various isoquinoline derivatives have shown that substitutions on the benzene (B151609) ring of the isoquinoline nucleus can significantly impact activity. For example, in a series of antibacterial tricyclic isoquinolines, the presence of methoxy groups at the C-6 and C-7 positions was a common feature of the starting materials for active compounds. mdpi.com

Impact of Methoxy Group Position and Substitution on Biological Efficacy

The position of the methoxy group on the isoquinoline ring is a critical determinant of biological activity, influencing factors such as target affinity, selectivity, and metabolic stability. While direct studies on the 1-methoxy variant of 3-aminoisoquinoline are not extensively documented, the broader isoquinoline literature provides significant insights into the role of methoxy substitution.

Research on various isoquinoline derivatives has shown that methoxy groups, particularly at the C6 and C7 positions, are frequently associated with a range of biological activities. For instance, 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline has been used as a synthon for tricyclic compounds with antibacterial properties. In synthetic transformations, the presence of methoxy groups on the benzene ring of the isoquinoline core is known to facilitate cyclization reactions, indicating their influence on the electronic properties of the ring system. rsc.org

In the context of antifungal activity, isoquinoline ring systems featuring a 4-methoxyphenyl (B3050149) substitution at the C3 and C4 positions have demonstrated significant efficacy against A. niger and C. albicans. This suggests that the spatial orientation and electronic contribution of the methoxy group are pivotal for interaction with fungal-specific targets.

Compound ClassMethoxy Position(s)Observed Biological Relevance
Tricyclic Isoquinolines6,7-dimethoxyPrecursor to antibacterial compounds
3,4-substituted Isoquinolines4-methoxy (on phenyl)Significant antifungal activity
TetrahydroisoquinolinesGeneral (electron-donating)Modulates broad biological potential
Dihydroisoquinolines7-methoxyComponent of synthesized bioactive derivatives

Influence of Amine Functionality on Target Interactions

The amine group at the C3 position of the isoquinoline core is a key functional group that can profoundly influence the compound's pharmacological properties. Its basicity and hydrogen-bonding capacity allow for a variety of interactions with biological targets, such as enzymes and receptors. The nature of the substituent on this amine can drastically alter the compound's potency, selectivity, and pharmacokinetic properties.

Studies on the closely related 3-aminoisoquinolin-1(2H)-one scaffold have provided valuable insights into the role of the 3-amino group. For instance, the anticancer activity of these derivatives is highly dependent on the nature of the substituent attached to the 3-amino group. It has been demonstrated that introducing specific heterocyclic moieties, such as thiazolyl or pyrazolyl groups, can lead to potent and selective anticancer agents. This indicates that the 3-amino group serves as a critical anchor point for substituents that can engage in specific interactions within the binding site of the target protein.

The amine functionality can participate in a range of non-covalent interactions, including:

Hydrogen Bonding: As a hydrogen bond donor and acceptor, the amine can form crucial connections with amino acid residues in a protein's active site.

Ionic Interactions: In its protonated state, the amine can form salt bridges with negatively charged residues like aspartate or glutamate.

The influence of the amine functionality is further underscored by the observation that modifications at this position can modulate activity against various targets. For example, different substitutions on the amino group of isoquinoline derivatives have been explored in the development of inhibitors for various kinases and other enzymes. The following table illustrates the impact of different substituents on the 3-amino group of analogous isoquinolinone systems on their anticancer activity.

Amine SubstituentImpact on Anticancer Activity
ThiazolylHigh potency and selectivity
PyrazolylHigh potency
ArylVaried activity depending on substitution
UnsubstitutedGenerally lower activity

These findings underscore the critical role of the 3-amino group as a vector for introducing chemical diversity and fine-tuning the biological activity of the isoquinoline scaffold. The specific interactions of the this compound would be a function of both the amine itself and any substituents attached to it.

Conformer Analysis and Bioactive Conformations in SAR

The three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its biological activity. For a molecule to interact effectively with its biological target, it must adopt a specific low-energy conformation, often referred to as the bioactive conformation. The study of these conformations and their relationship to biological activity is a cornerstone of structure-activity relationship (SAR) analysis.

For isoquinoline derivatives, which possess a semi-rigid bicyclic core, the conformational flexibility primarily resides in the substituents. Molecular modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are invaluable tools for exploring the conformational space of these molecules and identifying potential bioactive conformations. sdiarticle4.com

In the context of kinase inhibition, for example, the bioactive conformation of an isoquinoline-based inhibitor is the one that allows for optimal fitting into the ATP-binding pocket of the enzyme. This often involves specific torsional angles of the substituents to maximize hydrogen bonding and hydrophobic interactions with key amino acid residues. Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-protein complex and the stability of the bioactive conformation.

Key aspects of conformational analysis in the SAR of isoquinoline derivatives include:

Rotatable Bonds: The substituents on the isoquinoline ring, such as those attached to the methoxy and amine groups, have rotatable bonds that define the molecule's conformational landscape.

Steric Hindrance: The size and shape of substituents can restrict the accessible conformations and influence the preferred binding mode.

Intramolecular Interactions: Hydrogen bonds and other non-covalent interactions within the molecule can stabilize certain conformations over others.

Molecular Mechanisms and Target Engagement of 1 Methoxyisoquinolin 3 Amine

Elucidation of Molecular Targets and Pathways

The initial step in understanding the biological activity of 1-methoxyisoquinolin-3-amine would involve identifying its molecular targets and the pathways it modulates.

To determine how this compound interacts with its protein targets, a variety of biophysical techniques would be utilized. Methods such as X-ray crystallography or cryo-electron microscopy could provide atomic-level details of the binding site and the specific interactions formed between the compound and the protein. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) would also be invaluable in studying these interactions in solution, offering insights into the dynamics of the protein-ligand complex.

Currently, there are no publicly available studies that detail specific protein-ligand interactions for this compound.

Given that the structure of this compound is suggestive of its potential as a kinase inhibitor, comprehensive enzyme inhibition studies would be crucial. myskinrecipes.com These studies would determine the inhibitory concentration (IC50) of the compound against a panel of kinases to assess its potency and selectivity. Further kinetic analyses would elucidate the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive with respect to the enzyme's substrate or ATP. nih.gov

As of now, specific enzyme inhibition kinetic data for this compound against any particular enzyme are not available in the public research domain.

Once a primary molecular target is identified, subsequent research would focus on how the interaction of this compound with this target affects broader cellular signaling pathways. Techniques such as Western blotting, ELISA, and mass spectrometry-based phosphoproteomics would be employed to measure changes in the phosphorylation status and abundance of key signaling proteins downstream of the target. For instance, if this compound were to inhibit a specific kinase in the PI3K/AKT/mTOR pathway, studies would investigate the resulting effects on cell growth, proliferation, and survival. nih.govyoutube.com

Detailed studies on the modulation of specific cellular signaling cascades by this compound have not yet been published.

The interaction of this compound with its molecular targets can lead to downstream changes in gene expression. To investigate this, researchers would employ techniques like quantitative real-time PCR (qPCR) and microarray analysis or RNA sequencing (RNA-Seq). These methods would provide a comprehensive overview of the genes that are up- or down-regulated in response to treatment with the compound, offering further clues about its mechanism of action and potential therapeutic effects.

There is currently no published research available that details the impact of this compound on gene expression regulation.

Computational Approaches to Mechanism of Action

In silico methods are powerful tools for predicting and understanding the molecular interactions of a compound like this compound.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. nih.govmdpi.com For this compound, docking studies would be performed against the crystal structures of potential kinase targets to generate hypothetical binding poses and predict key interactions. nih.govdntb.gov.ua

While molecular modeling is a common approach for isoquinoline-based compounds, specific molecular docking and dynamics simulation studies for this compound are not currently found in the scientific literature.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a crucial computational strategy in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the this compound scaffold, pharmacophore models can be developed based on the structures of known active ligands or the architecture of the target's binding site. These models typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable centers.

A study on a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives, which share the core isoquinoline (B145761) scaffold, led to the development of a 3D pharmacophore model for anticonvulsant activity. This model successfully identified five key features: two hydrogen bond acceptors, two hydrophobic features, and one hydrophobic aromatic region. The methoxy (B1213986) group at the 1-position and the amine group at the 3-position of this compound can be hypothesized to correspond to a hydrogen bond acceptor and a hydrogen bond donor feature, respectively, within a pharmacophore model. The isoquinoline ring system itself would likely satisfy the hydrophobic and aromatic feature requirements.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Pharmacophore models serve as effective filters in virtual screening campaigns. By using a pharmacophore model derived from or relevant to this compound, extensive compound databases can be rapidly screened to select molecules that possess the desired spatial arrangement of chemical features. This approach significantly narrows down the number of candidates for further experimental testing. For instance, in the search for novel kinase inhibitors, a library of isoquinoline-containing compounds could be screened against a pharmacophore model generated from the ATP-binding site of a target kinase. This would prioritize molecules with a higher probability of interacting with key residues in the active site.

The process of virtual screening using a pharmacophore model for this compound and its analogs would typically involve the following steps:

StepDescription
1. Pharmacophore Model Generation A 3D pharmacophore model is created based on known active molecules or the target's binding site. Key features would include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, reflecting the functionalities of the 1-methoxy and 3-amino groups and the isoquinoline core.
2. Database Preparation A large database of chemical compounds is prepared, ensuring that the molecules are represented in their 3D conformations.
3. Pharmacophore-Based Screening The compound database is screened against the pharmacophore model. Molecules that match the spatial and chemical features of the model are identified as "hits".
4. Hit Filtering and Refinement The initial hits are further filtered based on drug-likeness properties (e.g., Lipinski's rule of five), ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, and molecular docking simulations to refine the selection.
5. Experimental Validation The most promising candidates are then synthesized and subjected to in vitro and in vivo testing to validate their biological activity.

Binding Site Analysis and Interaction Mapping

Understanding how this compound engages with its biological targets at a molecular level is critical for elucidating its mechanism of action and for guiding further optimization. Binding site analysis and interaction mapping, often performed using molecular docking and molecular dynamics simulations, provide insights into the specific interactions between the ligand and the amino acid residues of the protein's active site. wikipedia.org

The isoquinoline scaffold is a common feature in many kinase inhibitors. 13.235.221 In the context of a kinase binding site, the nitrogen atom of the isoquinoline ring of this compound could potentially form a hydrogen bond with the hinge region of the kinase, a key interaction for many ATP-competitive inhibitors. mdpi.com The 3-amine group can act as a hydrogen bond donor, interacting with backbone carbonyls or acidic side chains of amino acids in the binding pocket. The 1-methoxy group, while being a hydrogen bond acceptor, can also contribute to hydrophobic interactions within a lipophilic pocket of the active site.

For example, in docking studies of 4-amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives as dual PI3K/mTOR inhibitors, the isoquinoline moiety was shown to be crucial for binding affinity. nih.gov Similarly, studies on pyrimido[4,5-c]quinolin-1(2H)-ones have demonstrated the importance of methoxy substitutions in their interaction with the colchicine (B1669291) binding site of tubulin, where they can occupy a hydrophobic pocket. researchgate.net

A hypothetical interaction map of this compound within a generic kinase active site could include the following interactions:

Interaction TypeFunctional Group of this compoundPotential Interacting Residues in Protein
Hydrogen Bond (Hinge) Isoquinoline Ring NitrogenBackbone NH of hinge region amino acids (e.g., Alanine, Cysteine)
Hydrogen Bond (Donor) 3-Amine GroupBackbone carbonyls, Aspartate, Glutamate
Hydrogen Bond (Acceptor) 1-Methoxy GroupLysine, Arginine, Serine, Threonine
Hydrophobic Interactions Isoquinoline Ring SystemLeucine, Valine, Isoleucine, Phenylalanine, Methionine
π-π Stacking Isoquinoline Aromatic RingsPhenylalanine, Tyrosine, Tryptophan, Histidine

Molecular dynamics simulations can further refine this static picture by providing insights into the stability of these interactions over time and the conformational changes that may occur upon ligand binding. This detailed understanding of the binding mode is instrumental in the structure-based design of more potent and selective analogs of this compound.

Advanced Analytical Characterization in 1 Methoxyisoquinolin 3 Amine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural confirmation of newly synthesized molecules like 1-Methoxyisoquinolin-3-amine. By probing the interaction of the molecule with electromagnetic radiation, these techniques provide a detailed map of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR are routinely employed to provide a complete picture of the carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the methoxy (B1213986) group protons, the amine protons, and the protons on the isoquinoline (B145761) core. The methoxy group protons typically appear as a sharp singlet, while the aromatic protons of the isoquinoline ring system will present as a series of multiplets. For instance, in a related compound, 1-methoxy-4-nitroisoquinolin-3-amine, the methoxy protons appear as a singlet at δ 4.1 ppm, and the aromatic protons are observed in the range of δ 7.2-8.9 ppm publish.csiro.au. Similarly, ¹H NMR data for other 1-methoxyisoquinoline derivatives show the methoxy singlet around δ 4.19-4.23 ppm rsc.org.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the methoxy group is typically found in the upfield region of the spectrum (e.g., ~55 ppm), while the carbons of the aromatic isoquinoline ring resonate at lower fields (e.g., ~92-167 ppm) rsc.org. The specific chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra allow for the unambiguous assignment of the compound's constitution.

Table 1: Representative NMR Data for Substituted 1-Methoxyisoquinolines

Compound Nucleus Chemical Shift (δ, ppm) Reference
tert-butyl 3-hydroxy-1-methoxyisoquinoline-4-carboxylate ¹H 4.19 (s, 3H, OCH₃) rsc.org
¹³C 54.75 (OCH₃), 92.97-171.95 (Aromatic/Carbonyl) rsc.org
Methyl 3-hydroxy-1-methoxy-6-(trifluoromethyl)isoquinoline-4-carboxylate ¹H 4.23 (s, 3H, OCH₃) rsc.org
¹³C 55.19 (OCH₃), 92.10-172.21 (Aromatic/Carbonyl) rsc.org

Note: Data is for related derivatives and illustrates typical chemical shift ranges.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a chromatographic inlet like Liquid Chromatography (LC-MS), provides highly accurate mass measurements, which are crucial for confirming the molecular formula.

For this compound (C₁₀H₁₀N₂O), the expected exact mass can be calculated and compared against the experimental value obtained from HRMS. For example, HRMS analysis of related 1-methoxyisoquinoline derivatives using Electrospray Ionization (ESI) typically shows a prominent protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) for this ion is often within a few parts per million (ppm) of the calculated value, providing strong evidence for the proposed elemental composition rsc.orgrsc.org.

In addition to molecular weight determination, MS provides structural information through fragmentation patterns. In Gas Chromatography-Mass Spectrometry (GC-MS), electron ionization can cause the molecular ion to break into smaller, characteristic fragments. For the parent compound 1-methoxyisoquinoline, major fragments are observed at m/z 159 (molecular ion), 158, and 129 nih.gov. The fragmentation of this compound would be expected to follow patterns influenced by the stable isoquinoline ring and the methoxy and amine substituents.

Table 2: High-Resolution Mass Spectrometry Data for Related Isoquinoline Compounds

Compound Ion Formula Calculated m/z [M+H]⁺ Found m/z Technique Reference
tert-butyl 3-hydroxy-1-methoxyisoquinoline-4-carboxylate C₁₅H₁₈NO₄ 276.1230 276.1229 HRMS (ESI) rsc.org
Methyl 1-ethoxy-3-hydroxyisoquinoline-4-carboxylate C₁₃H₁₄NO₄ 248.0917 248.0916 HRMS (ESI) rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands. Key expected absorptions include N-H stretching vibrations for the primary amine group (typically in the 3300-3500 cm⁻¹ region), aromatic and aliphatic C-H stretching (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively), C=C and C=N stretching from the isoquinoline ring system (1500-1650 cm⁻¹), and C-O stretching for the methoxy ether linkage (1000-1300 cm⁻¹) rsc.orgnih.govresearchgate.net.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The extended π-system of the isoquinoline core in this compound is expected to give rise to strong UV absorption bands nih.govacs.org. The position and intensity of these absorption maxima (λ_max) are sensitive to the nature and position of substituents on the aromatic ring.

Table 3: Typical Infrared Absorption Frequencies for Functional Groups in this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹)
Amine (N-H) Stretching 3300 - 3500
Aromatic (C-H) Stretching 3000 - 3100
Methoxy (C-H) Stretching 2850 - 2960
Aromatic (C=C/C=N) Ring Stretching 1500 - 1650

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for determining the purity of a sample of this compound and for its isolation from byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For the analysis of isoquinoline alkaloids and aromatic amines, reversed-phase HPLC is commonly used nih.govchromatographyonline.com. A typical setup would involve a C18 (octadecylsilane) stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. Detection is often achieved using a UV detector set to a wavelength where the isoquinoline core exhibits strong absorbance. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Conditions for Aromatic Amine Analysis

Parameter Typical Condition
Column Reversed-phase C18 or ODS
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV-Vis (e.g., at 215 nm or 254 nm)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. While primary amines can sometimes be challenging to analyze directly by GC due to their polarity and potential for peak tailing, the technique can be effective, especially when coupled with a mass spectrometer (GC-MS) researchgate.netresearchgate.net.

For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase would likely be used. The volatility of the compound might be sufficient for direct analysis, but derivatization of the amine group (e.g., through acylation or silylation) can improve chromatographic behavior and sensitivity researchgate.net. GC-MS analysis provides both the retention time, a measure of the compound's identity under specific conditions, and the mass spectrum, confirming its structure nih.gov.

Table 5: General Gas Chromatography Conditions for Aromatic Compound Analysis

Parameter Typical Condition
Column Capillary column (e.g., HP-5MS, Optima-17)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 - 280 °C

Table of Mentioned Compounds

Compound Name
This compound
1-Methoxy-4-nitroisoquinolin-3-amine
tert-butyl 3-hydroxy-1-methoxyisoquinoline-4-carboxylate
Methyl 3-hydroxy-1-methoxy-6-(trifluoromethyl)isoquinoline-4-carboxylate
Methyl 1-ethoxy-3-hydroxyisoquinoline-4-carboxylate
3,4-bis(4-fluorophenyl)-6-methoxyisoquinoline
1-methoxyisoquinoline
Acetonitrile

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental and versatile analytical technique in the study of this compound. Its application is crucial for the rapid, qualitative monitoring of reaction progress, assessment of compound purity, and preliminary identification. The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material on a solid support, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action.

For this compound, the stationary phase of choice is most commonly silica gel, a polar adsorbent. The polarity of the amine and the methoxy group on the isoquinoline core dictates its interaction with the stationary phase. The selection of an appropriate mobile phase is critical for achieving effective separation. A common starting point for amines of intermediate polarity is a mixture of a nonpolar solvent, such as hexane or dichloromethane (B109758), and a more polar solvent like ethyl acetate. The ratio of these solvents is adjusted to optimize the separation, with an increase in the polar component generally leading to a higher Retention Factor (Rf) value. The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and is instrumental in its identification.

Visualization of this compound on a TLC plate is typically achieved through ultraviolet (UV) irradiation, as the isoquinoline ring system is UV-active. Under a UV lamp, the compound will appear as a dark spot against the fluorescent background of the TLC plate. To enhance detection and specificity, chromogenic staining agents can be employed. A solution of cinnamaldehyde, for instance, can react with the primary aromatic amine group of this compound to produce a distinctly colored spot, allowing for its differentiation from other non-amine containing compounds.

Qualitative and Quantitative Analysis of Amine Functionality

The presence and quantification of the primary amine group are critical for the characterization of this compound and for understanding its reactivity. Various analytical methods are employed for the qualitative and quantitative analysis of this functional group, often involving derivatization to enhance detectability.

Derivatization Strategies for Amine Detection

Derivatization is a key strategy to improve the analytical detection of this compound by converting the primary amine into a derivative with enhanced spectroscopic properties, particularly for techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection. The primary amino group of this compound readily reacts with a variety of derivatizing agents.

One of the most common derivatizing agents is o-phthalaldehyde (OPA) , which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This reaction is rapid and occurs at room temperature in an aqueous, alkaline medium. The resulting derivative can be detected with high sensitivity using a fluorescence detector.

Fluorescamine is another highly effective fluorogenic reagent that reacts almost instantaneously with primary amines to yield intensely fluorescent pyrrolinone products. A significant advantage of fluorescamine is that the reagent itself and its hydrolysis products are non-fluorescent, which minimizes background interference. The reaction proceeds quickly at room temperature in aqueous media.

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing agent that reacts with both primary and secondary amines to form stable, fluorescent sulfonamide adducts. The dansylation reaction typically requires alkaline conditions and a longer reaction time compared to OPA and fluorescamine. The resulting dansyl derivatives exhibit strong fluorescence and are well-suited for chromatographic analysis.

Other derivatization reagents that can be utilized for the primary amine of this compound include 2-(9-carbazole)-ethyl-chloroformate (CEOC) and 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA), which also form highly fluorescent derivatives suitable for sensitive HPLC analysis nih.gov.

The choice of derivatization strategy depends on the analytical technique to be employed, the required sensitivity, and the sample matrix.

Future Perspectives and Emerging Avenues in 1 Methoxyisoquinolin 3 Amine Research

Rational Design and Synthesis of Next-Generation Analogues

Rational drug design is a cornerstone of modern therapeutic development, allowing for the targeted modification of lead compounds to enhance efficacy and selectivity. mdpi.commdpi.com For 1-methoxyisoquinolin-3-amine, this approach involves the strategic synthesis of new analogues with tailored properties.

The isoquinoline (B145761) nucleus offers multiple positions for chemical modification, each providing an opportunity to modulate the molecule's interaction with biological targets. acs.org Synthetic chemists can explore a variety of substitution patterns on the this compound backbone to investigate structure-activity relationships (SAR). nih.gov Methodologies for creating diversely functionalized isoquinolines allow for the introduction of substituents at various positions on the core structure. nih.gov For instance, modifications at the C-4, C-6, and C-7 positions could significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

Future synthetic strategies will likely focus on creating libraries of compounds with diverse functional groups at these key positions. This systematic exploration is crucial for identifying derivatives with improved potency and target specificity.

Position on Isoquinoline CorePotential Substituent GroupRationale for SubstitutionPotential Synthetic Method
C-4Alkyl, Aryl, HalogenTo probe steric and electronic requirements of the binding pocket and potentially block metabolic sites.Metal-catalyzed cross-coupling reactions. harvard.edu
C-6Alkoxy, Hydroxy, HalogenTo modulate solubility, cell permeability, and hydrogen bonding interactions.Nucleophilic aromatic substitution on a suitably activated precursor. researchgate.net
C-7Nitro, Amino, CyanoTo introduce new interaction points and alter the electronic nature of the aromatic system.Electrophilic aromatic substitution followed by functional group interconversion. mdpi.com
N-3 (Amine)Amides, Sulfonamides, UreasTo form larger structures, alter polarity, and explore interactions with the target protein. lookchem.comAcylation or sulfonylation of the primary amine. lookchem.com

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single molecule with multiple pharmacological activities. nih.gov This approach can lead to synergistic effects, overcome drug resistance, and improve pharmacokinetic profiles. nih.govmdpi.com this compound can serve as a scaffold for creating hybrid molecules by linking it to other biologically active moieties, such as pyrimidine (B1678525) or triazole rings. mdpi.comnih.gov This strategy aims to combine the therapeutic effects of both parent molecules into one entity, potentially targeting multiple pathways involved in a disease state. nih.gov

The development of such hybrids requires versatile synthetic methods, like click chemistry, which allows for the efficient and specific joining of different molecular fragments. mdpi.com

Hybrid ConceptPartner PharmacophorePotential Therapeutic TargetRationale
Isoquinoline-Pyrimidine Hybrid2-AminopyrimidineKinases, Cancer CellsCombines two known heterocyclic scaffolds with anticancer activity to create a dual-action agent. nih.gov
Isoquinoline-Triazole Hybrid1,2,3-TriazoleVarious (e.g., Enzymes, Receptors)Utilizes a stable triazole linker, created via click chemistry, to connect the isoquinoline core to another active molecule, enhancing biological activity and drug-like properties. mdpi.com
Isoquinoline-Natural Product HybridAlkaloid or Terpenoid fragmentCancer, Infectious DiseaseLeverages the proven bioactivity of natural products by incorporating their key structural features into the isoquinoline scaffold. nih.gov

Advanced Preclinical Research and Development

Once promising next-generation analogues are synthesized, they must undergo rigorous preclinical evaluation to assess their potential as therapeutic agents. This phase involves moving from laboratory assays to more complex biological systems.

While in vitro assays provide initial data on a compound's activity, in vivo studies in animal models are essential to determine its efficacy and safety in a whole organism. For potential anticancer agents derived from this compound, xenograft models, where human tumor cells are implanted in immunocompromised mice, are commonly used to evaluate anti-proliferative activity. mdpi.com

Toxicology studies are conducted in parallel to identify potential adverse effects. These studies assess various parameters, including hepatotoxicity, mutagenicity, and carcinogenicity, often using in silico prediction tools in the early stages, followed by definitive animal testing. researchgate.net Establishing a favorable safety profile is a critical step before any compound can be considered for human trials.

Many promising drug candidates, including isoquinoline derivatives, face challenges such as poor water solubility and limited bioavailability, which can hinder their therapeutic effectiveness. nih.govplos.org Advanced drug delivery systems can overcome these limitations. amerigoscientific.com Encapsulating this compound analogues into nanocarriers like liposomes or metal-organic frameworks (MOFs) can improve their solubility, protect them from degradation, and enable targeted delivery to diseased tissues. amerigoscientific.comnih.gov For example, liposomes can be conjugated with targeting ligands, such as transferrin, which binds to receptors that are often overexpressed on the surface of cancer cells, thereby increasing the drug's concentration at the tumor site while minimizing exposure to healthy tissues. nih.govplos.org

Integration of Multi-Omics and High-Throughput Screening in Discovery

The integration of modern high-throughput technologies and computational biology is revolutionizing drug discovery by accelerating the identification and validation of new therapeutic agents. nashbio.comhilarispublisher.com

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that show activity against a specific biological target. nih.govenamine.net Libraries of this compound derivatives can be subjected to HTS to quickly identify the most promising candidates for further development. embopress.orgbiorxiv.org

Following HTS, multi-omics approaches—which include genomics, proteomics, and metabolomics—can provide a comprehensive, systems-level understanding of a drug's mechanism of action. frontlinegenomics.comnih.govnih.gov By analyzing changes across different biological layers (genes, proteins, metabolites) in response to a compound, researchers can identify the specific pathways being modulated, discover biomarkers for patient response, and validate the drug's target. nashbio.comnih.gov This integrated approach moves beyond a single-target focus to provide a holistic view of a drug's biological effects, leading to more informed and rational drug development. frontlinegenomics.comnih.gov

TechnologyApplication in this compound ResearchExpected Outcome
High-Throughput Screening (HTS) Screening of a diverse library of synthesized analogues against a panel of biological targets (e.g., cancer cell lines, enzymes). enamine.netRapid identification of "hit" compounds with desired biological activity for lead optimization. nih.gov
Genomics/Transcriptomics Analyzing changes in gene expression (mRNA levels) in cells treated with an active analogue. frontlinegenomics.comIdentifying gene networks and signaling pathways affected by the compound. nashbio.com
Proteomics Quantifying changes in protein levels and post-translational modifications after compound treatment. nih.govDirectly identifying the protein target(s) of the compound and downstream effects on protein pathways. nih.gov
Metabolomics Profiling changes in small-molecule metabolites within a biological system following drug exposure. nashbio.comUnderstanding the compound's impact on cellular metabolism and identifying potential biomarkers of efficacy or toxicity. nih.gov

Sustainable and Green Synthetic Methodologies for Industrial Scale-Up

The industrial production of specialized chemical compounds like this compound necessitates synthetic routes that are not only efficient and high-yielding but also environmentally sustainable and economically viable on a large scale. While a specific, established industrial synthesis for this compound is not widely documented in publicly available literature, a plausible multi-step synthetic pathway can be proposed based on known transformations of the isoquinoline core. This section will outline a hypothetical conventional synthesis and then explore greener alternatives for each step, focusing on principles of green chemistry and considerations for industrial scale-up.

Hypothetical Conventional Synthetic Route

A potential, albeit unconfirmed, synthetic pathway to this compound could involve the following sequence:

N-Oxidation of Isoquinoline: Conversion of the starting material, isoquinoline, to isoquinoline N-oxide.

Regioselective Nitration: Introduction of a nitro group at the 3-position to yield 3-nitroisoquinoline N-oxide. This is a challenging step due to the complex regioselectivity of electrophilic substitution on the isoquinoline ring system.

Chlorination: Conversion of the N-oxide to a 1-chloro-3-nitroisoquinoline.

Nucleophilic Aromatic Substitution (SNAr): Replacement of the chlorine atom with a methoxy (B1213986) group to form 1-methoxy-3-nitroisoquinoline.

Reduction of the Nitro Group: Conversion of the nitro group to the final amine functionality to yield this compound.

The following discussion will analyze each of these hypothetical steps from a green chemistry perspective and propose more sustainable methodologies suitable for industrial application.

Green Chemistry Approaches and Industrial Scale-Up Considerations

The development of sustainable synthetic methods for complex molecules like this compound is a key focus of modern pharmaceutical and chemical manufacturing. The principles of green chemistry, such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency, provide a framework for creating more environmentally benign processes. elsevierpure.comshahucollegelatur.org.in

Step 1: N-Oxidation

Conventional Method: Typically involves the use of strong oxidizing agents like peroxy acids (e.g., m-CPBA) in chlorinated solvents such as dichloromethane (B109758) (DCM). While effective, these reagents generate significant waste and pose safety hazards.

Greener Alternatives:

Catalytic Oxidation with Hydrogen Peroxide: Utilizing hydrogen peroxide as the oxidant with a metal or organocatalyst is a much greener approach. Hydrogen peroxide's only byproduct is water, making it an environmentally friendly choice.

Continuous Flow Reactors: Performing the oxidation in a continuous flow system can improve safety by minimizing the accumulation of potentially unstable peroxy compounds and allow for better temperature control. acs.orgrsc.orgambeed.com

Step 2: Regioselective Nitration

Conventional Method: Nitration of aromatic systems often employs a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). This process is hazardous, generates large amounts of acidic waste, and can lead to poor regioselectivity with polysubstituted products. The direct nitration of isoquinoline is known to produce a mixture of isomers. shahucollegelatur.org.in

Greener Alternatives:

Alternative Nitrating Agents: The use of milder and more selective nitrating agents, such as tert-butyl nitrite (B80452), has been shown to offer better regioselectivity in some heterocyclic systems. wikipedia.org

Enzyme-Catalyzed Nitration: Biocatalysis using specific enzymes could offer unparalleled regioselectivity under mild conditions, although this technology is still emerging for such specific transformations.

Step 3: Chlorination

Conventional Method: The conversion of N-oxides to chloro-derivatives often uses harsh reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). elsevierpure.comshahucollegelatur.org.in These reagents are toxic, corrosive, and produce significant waste.

Greener Alternatives:

Vilsmeier-Haack Type Reagents: While still employing chlorinated compounds, the use of catalytic amounts of a Vilsmeier reagent (e.g., generated from DMF and oxalyl chloride) can be more efficient and generate less waste than stoichiometric phosphorus oxychloride.

Flow Chemistry: As with other hazardous reactions, conducting the chlorination in a continuous flow reactor can enhance safety and control over reaction conditions. acs.orgrsc.orgambeed.com

Step 4: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

Conventional Method: The substitution of a chloro group with a methoxy group is typically achieved using sodium methoxide (B1231860) in a polar aprotic solvent like DMF or DMSO. researchgate.net These solvents are effective but have toxicity concerns and can be difficult to recycle.

Greener Alternatives:

Greener Solvents: The use of more environmentally benign solvents such as polyethylene (B3416737) glycol (PEG) or ionic liquids can be explored. wikipedia.org In some cases, reactions can be performed in greener protic solvents like tert-butanol (B103910) with a suitable base.

Phase-Transfer Catalysis: Employing a phase-transfer catalyst can enable the reaction to occur in a biphasic system with a greener, less polar solvent, facilitating easier product separation and catalyst recycling.

Step 5: Reduction of the Nitro Group

Conventional Method: The reduction of a nitro group to an amine is often carried out using stoichiometric metal reductants like tin, iron, or zinc in acidic conditions. These methods generate large amounts of metallic waste.

Greener Alternatives:

Catalytic Hydrogenation: This is a highly atom-economical method that uses hydrogen gas with a catalyst (e.g., palladium on carbon, platinum oxide, or Raney nickel). The only byproduct is water. This method is widely used in industry due to its cleanliness and efficiency.

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst can be a safer alternative to using hydrogen gas, especially on a smaller to medium scale.

Microwave-Assisted Reduction: Microwave irradiation can significantly accelerate the reduction reaction, often leading to higher yields and shorter reaction times, which contributes to energy efficiency.

Data Tables for Comparison of Synthetic Methodologies

Table 1: Comparison of Reagents and Solvents for the Synthesis of this compound

Synthetic Step Conventional Approach Greener Alternative Green Chemistry Principle Addressed
N-Oxidation m-CPBA in DCM H₂O₂ with catalyst in a flow reactor Safer reagents, waste prevention, energy efficiency
Nitration Mixed acid (HNO₃/H₂SO₄) tert-Butyl nitrite or enzymatic nitration Safer reagents, improved selectivity, waste reduction
Chlorination POCl₃ (stoichiometric) Catalytic Vilsmeier reagent in flow Reduced waste, improved safety
Methoxylation Sodium methoxide in DMF/DMSO Sodium methoxide in PEG or with phase-transfer catalysis Use of safer solvents, easier separation

| Nitro Reduction | Sn/HCl or Fe/HCl | Catalytic hydrogenation (H₂/Pd-C) | Atom economy, waste prevention |

Table 2: Industrial Scale-Up Considerations

Synthetic Step Conventional Challenges Green Approach Advantages for Scale-Up
N-Oxidation Thermal runaway risk with peroxy acids Enhanced safety and control in flow chemistry
Nitration Handling of highly corrosive acids, waste disposal Milder conditions, reduced waste treatment costs
Chlorination Toxicity and handling of POCl₃ Reduced reagent quantities, safer handling in closed systems
Methoxylation High boiling point and toxicity of solvents Easier solvent recycling, potentially lower energy costs for solvent removal

| Nitro Reduction | Large volumes of metallic waste | High throughput, clean reaction, catalyst can be recycled |

Q & A

Q. What are the established synthetic pathways for 1-Methoxyisoquinolin-3-amine, and what factors influence yield optimization?

  • Methodological Answer : The synthesis of this compound derivatives typically involves cyclization reactions and functional group modifications. For example, dihydroisoquinoline precursors can be reacted with acyl chlorides or anhydrides under reflux conditions in solvents like dioxane, followed by purification via column chromatography . Key factors affecting yield include:
  • Reagent stoichiometry : Excess acyl chloride may improve substitution efficiency.
  • Temperature control : Reflux conditions (e.g., 80–100°C) enhance reaction rates but require careful monitoring to avoid side reactions.
  • Purification methods : Silica gel chromatography or recrystallization ensures high purity, though yields may drop due to losses during separation .
Synthetic MethodYield RangeKey Conditions
Acylation with acyl chlorides60–75%Reflux in dioxane, 24h
Cyclization with anhydrides50–68%Acetic acid, 12h

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should be identified?

  • Methodological Answer :
  • 1H NMR : Look for signals corresponding to the methoxy group (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). Splitting patterns can confirm substitution positions on the isoquinoline ring .
  • Mass Spectrometry (MS) : The molecular ion peak ([M+H]+) should match the molecular formula (e.g., C₁₁H₁₂N₂O). Fragmentation patterns may reveal loss of methoxy (–OCH₃) or amine (–NH₂) groups .
  • IR Spectroscopy : Stretching vibrations for N–H (3300–3500 cm⁻¹) and C–O (1250–1050 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across pharmacological studies?

  • Methodological Answer : Contradictions often arise from heterogeneity in experimental designs (e.g., varying dosages, cell lines, or assay protocols). To resolve this:
  • Conduct a meta-analysis using metrics like to quantify heterogeneity (values >50% indicate significant variability) .
  • Stratify studies by variables such as:
  • Dosage ranges (low vs. high).
  • Biological models (in vitro vs. in vivo).
  • Use random-effects models to account for between-study variance .

Q. What computational strategies predict the reactivity of this compound in novel synthetic routes?

  • Methodological Answer : Tools like PISTACHIO and BKMS_METABOLIC databases enable retrosynthetic analysis by identifying plausible precursors and reaction pathways . Key steps include:
  • Precursor scoring : Prioritize starting materials based on commercial availability and reactivity.
  • Feasibility filters : Exclude routes requiring hazardous reagents (e.g., cyanides) or extreme conditions.
  • Validation : Compare predicted pathways with literature data (e.g., cyclization reactions in ) to assess accuracy .
Computational ToolApplicationAccuracy Metric
PISTACHIORetrosynthetic pathway prediction85–90% match to literature
REAXYSReaction condition optimization75–80% success rate

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies may stem from impurities or measurement techniques. To resolve:
  • Reproducibility checks : Repeat solubility tests using HPLC-grade solvents and standardized protocols (e.g., shake-flask method).
  • Structural analogs : Compare with related compounds (e.g., 6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol) to identify trends in solubility .
  • Thermodynamic modeling : Use Hansen solubility parameters to predict solvent compatibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxyisoquinolin-3-amine
Reactant of Route 2
Reactant of Route 2
1-Methoxyisoquinolin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.